

# Application Notes: Infliximab in Cytotoxicity Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Infliximab**  
Cat. No.: **B1170848**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Infliximab**, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), is a cornerstone biologic for treating various inflammatory diseases. Beyond its well-documented neutralization of soluble TNF- $\alpha$ , **infliximab**'s therapeutic efficacy is also attributed to its ability to induce cytotoxicity in cells expressing transmembrane TNF- $\alpha$  (tmTNF- $\alpha$ ). This cytotoxic activity is primarily mediated through two key immunological mechanisms: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).<sup>[1][2]</sup> Understanding and quantifying these cytotoxic effects are crucial for the development and characterization of **infliximab** and its biosimilars.

These application notes provide detailed protocols for assessing the ADCC and CDC activities of **infliximab**, along with data presentation guidelines and visualizations of the underlying signaling pathways.

## Mechanisms of Infliximab-Mediated Cytotoxicity

**Infliximab**, an IgG1 antibody, can trigger the lysis of tmTNF- $\alpha$  expressing cells through its Fc region.<sup>[2]</sup>

- Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): **Infliximab** binds to tmTNF- $\alpha$  on target cells. The Fc portion of **infliximab** is then recognized by Fc $\gamma$  receptors (like CD16) on

immune effector cells, such as Natural Killer (NK) cells.[3] This engagement activates the effector cells, leading to the release of cytotoxic granules containing perforin and granzymes, ultimately inducing apoptosis in the target cell.[4][5]

- Complement-Dependent Cytotoxicity (CDC): Upon binding to tmTNF- $\alpha$  on the target cell surface, the Fc region of **infliximab** can activate the classical complement pathway. This is initiated by the binding of C1q to the antibody-antigen complex, triggering a cascade of complement protein activation that culminates in the formation of the Membrane Attack Complex (MAC). The MAC creates pores in the target cell membrane, leading to cell lysis.[2][6]
- Reverse Signaling (Outside-to-inside signaling): The binding of **infliximab** to tmTNF- $\alpha$  can also initiate intracellular signaling pathways within the TNF- $\alpha$ -expressing cell itself.[1][7] This "reverse signaling" can lead to apoptosis and cell cycle arrest, contributing to the overall cytotoxic effect.[8][9] This process often involves the activation of c-Jun N-terminal kinase (JNK) and caspases.[8][10]

## Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear comparison. The following tables provide examples of how to structure results from ADCC and CDC assays.

Table 1: **Infliximab**-Mediated Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)

| Infliximab Concentration (ng/mL) | Mean Percentage Cytotoxicity (%) | Standard Deviation |
|----------------------------------|----------------------------------|--------------------|
| 0                                | 5.2                              | 1.1                |
| 10                               | 25.8                             | 2.5                |
| 100                              | 55.3                             | 4.1                |
| 1000                             | 85.1                             | 3.8                |
| 10000                            | 92.5                             | 2.9                |
| EC50 (ng/mL)                     | ~80                              |                    |

Table 2: **Infliximab**-Mediated Complement-Dependent Cytotoxicity (CDC)

| Infliximab Concentration<br>( $\mu$ g/mL) | Mean Percentage Cell<br>Lysis (%) | Standard Deviation |
|-------------------------------------------|-----------------------------------|--------------------|
| 0                                         | 8.1                               | 1.5                |
| 0.1                                       | 30.7                              | 3.2                |
| 1                                         | 68.4                              | 5.0                |
| 10                                        | 90.6                              | 2.7                |
| 100                                       | 95.2                              | 1.9                |
| EC50 ( $\mu$ g/mL)                        | ~0.5                              |                    |

## Experimental Protocols

### Protocol 1: Infliximab ADCC Assay

This protocol describes a method to measure the ability of **infliximab** to induce ADCC against target cells expressing tmTNF- $\alpha$ , using peripheral blood mononuclear cells (PBMCs) as effector cells.

#### Materials:

- Target Cells: CHO or Jurkat cells stably transfected to express tmTNF- $\alpha$ .
- Effector Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).
- **Infliximab**: Serial dilutions of **infliximab**.
- Assay Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS).
- Cytotoxicity Detection Reagent: e.g., CytoTox-Glo™ Luciferase Assay (Promega) or Calcein AM.
- 96-well white, clear-bottom tissue culture plates.

#### Procedure:

- Target Cell Preparation:
  - Culture tmTNF- $\alpha$  expressing target cells to 80-90% confluence.
  - Harvest and wash the cells twice with assay medium.
  - Resuspend the cells to a concentration of  $1 \times 10^5$  cells/mL.
  - Plate 100  $\mu$ L of the target cell suspension (10,000 cells/well) into a 96-well plate and incubate for 2-4 hours to allow for cell adherence.
- Effector Cell Preparation:
  - Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
  - Wash the PBMCs twice with assay medium.
  - Resuspend the effector cells to a concentration of  $2.5 \times 10^6$  cells/mL.
- Assay Setup:
  - Prepare serial dilutions of **infliximab** in assay medium.
  - Add 50  $\mu$ L of the **infliximab** dilutions to the wells containing the target cells.
  - Add 50  $\mu$ L of the effector cell suspension to achieve an Effector to Target (E:T) cell ratio of 25:1.[6]
  - Include control wells:
    - Target cells only (spontaneous release).
    - Target cells with effector cells, without **infliximab** (basal cytotoxicity).
    - Target cells with a lysis agent (e.g., 1% Triton X-100) (maximum release).
- Incubation:

- Incubate the plate for 4-6 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Cytotoxicity Measurement:
  - Follow the manufacturer's instructions for the chosen cytotoxicity detection reagent. For example, if using a luciferase-based assay, add the reagent and measure luminescence.
  - The percentage of specific cytotoxicity is calculated as follows:

## Protocol 2: Infliximab CDC Assay

This protocol details a method to assess the ability of **infliximab** to induce CDC on tmTNF- $\alpha$  expressing target cells.

### Materials:

- Target Cells: CHO cells stably expressing tmTNF- $\alpha$ .[\[6\]](#)
- **Infliximab**: Serial dilutions of **infliximab**.
- Complement Source: Normal Human Serum (NHS) or baby rabbit complement.
- Assay Buffer: RPMI-1640 with 0.1% BSA.
- Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or AlamarBlue.[\[11\]](#)
- 96-well tissue culture plates.

### Procedure:

- Target Cell Preparation:
  - Harvest and wash tmTNF- $\alpha$  expressing CHO cells twice with assay buffer.
  - Resuspend the cells to a concentration of 5 x 10<sup>4</sup> cells/mL.
  - Plate 100  $\mu$ L of the cell suspension (5,000 cells/well) into a 96-well plate.[\[6\]](#)

- Assay Setup:
  - Prepare serial dilutions of **infliximab** in assay buffer.
  - Add 50 µL of the **infliximab** dilutions to the wells.
  - Add 50 µL of the complement source (e.g., 1:3 diluted NHS) to each well.[11]
  - Include control wells:
    - Target cells with complement only (no antibody).
    - Target cells with **infliximab** but with heat-inactivated complement.
    - Target cells only (no antibody, no complement).
- Incubation:
  - Incubate the plate for 2-4 hours at 37°C.[6]
- Cell Viability Measurement:
  - Follow the manufacturer's protocol for the chosen cell viability reagent. For instance, with a luminescent assay, add the reagent and measure the signal.
  - The percentage of cell lysis is calculated as follows:

## Signaling Pathways and Visualizations

The cytotoxic effects of **infliximab** are underpinned by specific intracellular signaling cascades.

### Infliximab-Mediated ADCC and Apoptosis Signaling

Binding of **infliximab** to tmTNF- $\alpha$  and subsequent engagement of Fc $\gamma$  receptors on NK cells triggers the release of cytotoxic granules. The granzymes within these granules enter the target cell and activate a caspase cascade, leading to apoptosis.



[Click to download full resolution via product page](#)

Caption: **Infliximab**-mediated ADCC signaling pathway.

## Infliximab-Induced Reverse Signaling Leading to Apoptosis

The binding of **infliximab** to tmTNF- $\alpha$  can also directly induce apoptosis in the target cell through reverse signaling.



[Click to download full resolution via product page](#)

Caption: **Infliximab**-induced reverse signaling and apoptosis.

## Experimental Workflow for Cytotoxicity Assays

The following diagram outlines the general workflow for conducting **infliximab** cytotoxicity assays.



[Click to download full resolution via product page](#)

Caption: General workflow for **infliximab** cytotoxicity assays.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn2.hubspot.net [cdn2.hubspot.net]
- 5. manuals.plus [manuals.plus]
- 6. Establishment of a cell model for screening antibody drugs against rheumatoid arthritis with ADCC and CDC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha. | Semantic Scholar [semanticscholar.org]

- 9. Mechanisms for cytotoxic effects of anti-tumor necrosis factor agents on transmembrane tumor necrosis factor alpha-expressing cells: comparison among infliximab, etanercept, and adalimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Infliximab and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDC Assay Protocols | Revvity [revvity.com]
- To cite this document: BenchChem. [Application Notes: Infliximab in Cytotoxicity Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170848#using-infliximab-in-cytotoxicity-assays]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)